2-(Benzyloxy)-5-chloro-3-nitropyridine
CAS No.:
Cat. No.: VC13576363
Molecular Formula: C12H9ClN2O3
Molecular Weight: 264.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H9ClN2O3 |
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Molecular Weight | 264.66 g/mol |
IUPAC Name | 5-chloro-3-nitro-2-phenylmethoxypyridine |
Standard InChI | InChI=1S/C12H9ClN2O3/c13-10-6-11(15(16)17)12(14-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Standard InChI Key | RSOIXEDEBANDAR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] |
Introduction
Structural Overview
2-(Benzyloxy)-5-chloro-3-nitropyridine (CAS: 353293-50-2) is a nitro-substituted pyridine derivative with the molecular formula C₁₂H₉ClN₂O₃ and a molecular weight of 264.66 g/mol . Its structure features:
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A pyridine ring substituted at positions 2 (benzyloxy group), 3 (nitro group), and 5 (chlorine atom).
Synthesis Methods
Route 1: Nucleophilic Substitution
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Starting Material: 2-Hydroxy-5-chloro-3-nitropyridine.
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Reagents: Benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Route 2: Direct Benzylation
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Substrate: 5-Chloro-3-nitropyridin-2-ol.
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Reagents: Benzyl chloride, sodium hydride (NaH), tetrahydrofuran (THF).
Route 3: Catalytic Cross-Coupling
Physicochemical Properties
Reactivity and Applications
Chemical Reactivity
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to diamino intermediates for drug synthesis .
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Chlorine Substitution: Participates in Suzuki-Miyaura cross-couplings for biaryl formation .
Industrial Applications
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Pharmaceutical Intermediates: Used in synthesizing antimicrobial agents and kinase inhibitors .
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Agrochemicals: Key precursor for herbicides and fungicides due to pyridine’s bioactivity .
Research Advancements
Recent Studies
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Catalytic Applications: Demonstrated efficacy in palladium-mediated C–H activation reactions for heterocycle functionalization .
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Green Synthesis: Solvent-free benzylation using microwaves improved yields to >90% .
Challenges
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Sensitivity to Moisture: Requires anhydrous conditions during synthesis .
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Byproduct Formation: Nitro group reduction may yield undesired amines without controlled conditions .
Supplier | Purity | Price (USD/g) |
---|---|---|
BLD Pharm | 98% | $150 |
Ambeed | 97% | $145 |
Sigma-Aldrich | 95% | $180 |
Note: Prices vary based on bulk orders and regional availability .
Future Directions
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